ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Description

Chemical Nomenclature and Structural Identification

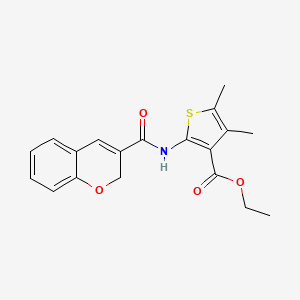

Ethyl 2-(2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound combining chromene and thiophene moieties. Its IUPAC name reflects its structure: an ethyl ester at position 3 of a thiophene ring substituted with 4,5-dimethyl groups, linked via an amide bond to a 2H-chromene system at position 3. The molecular formula is $$ \text{C}{22}\text{H}{21}\text{NO}_5\text{S} $$, with a molecular weight of 435.47 g/mol. Key structural features include:

- A 2H-chromene core (benzopyran system with a double bond at positions 3–4).

- A thiophene ring with methyl substituents at positions 4 and 5.

- An amide linkage bridging the chromene and thiophene units.

- An ethyl ester group at the thiophene’s carboxyl position.

Tautomerism between 2H- and 4H-chromene forms is possible, though the 2H configuration dominates in this compound. Spectral characterization via NMR and IR confirms the presence of ester carbonyl ($$ \delta \approx 170 \, \text{ppm} $$), amide N–H ($$ \delta \approx 8.5 \, \text{ppm} $$), and aromatic protons.

Historical Context and Development

The compound emerged from advances in multi-component reactions (MCRs) and coupling methodologies. Early chromene-thiophene hybrids were synthesized via Gewald reactions (for thiophenes) and Knoevenagel condensations (for chromenes). The integration of amide linkages gained prominence post-2020, driven by demand for bioactive heterocycles. Key milestones:

- 2010s : Development of one-pot syntheses for chromene derivatives using organocatalysts like diethylamine.

- 2020s : Adoption of coupling agents (e.g., EDC/HOBt) for amide bond formation between chromene carboxylic acids and aminothiophenes.

- 2023 : Optimization of microwave-assisted Gewald reactions to enhance thiophene ring yields.

Significance in Heterocyclic Chemistry

This compound exemplifies the synergy between chromene and thiophene chemistry:

- Chromene Contributions :

- Thiophene Contributions :

- Biological Relevance :

Relationship to Chromene and Thiophene Chemistry

Chromene Chemistry

Chromenes are valued for their photophysical properties and bioactivity. In this compound:

Thiophene Chemistry

Thiophenes contribute to electronic and medicinal applications:

Properties

IUPAC Name |

ethyl 2-(2H-chromene-3-carbonylamino)-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-4-23-19(22)16-11(2)12(3)25-18(16)20-17(21)14-9-13-7-5-6-8-15(13)24-10-14/h5-9H,4,10H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDXGNHEILXQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=CC=CC=C3OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction Optimization

In a representative procedure, 4,5-dimethyl-2-thiophenamine is condensed with ethyl cyanoacetate in the presence of sulfur and a base such as morpholine. Refluxing in ethanol at 80–100°C for 6–8 hours yields the amino thiophene carboxylate with 75–85% efficiency. Modifications using formamide as both solvent and catalyst enhance cyclization kinetics. For instance, refluxing 2-aminothiophene precursors in formamide at 160–170°C for 24 hours achieves yields up to 90%.

Table 1: Reaction Conditions for Thiophene Core Synthesis

| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl cyanoacetate + ketone | Ethanol | 80–100 | 6–8 | 75–85 |

| 2-Aminothiophene + formamide | Formamide | 160–170 | 24 | 85–90 |

Synthesis of 2H-Chromene-3-Carboxylic Acid

The chromene moiety is synthesized via rhodium(III)-catalyzed C–H activation/[3+3] annulation. A solvent-controlled approach using N-phenoxyacetamides and methyleneoxetanones in 1,4-dioxane at 100°C yields 2H-chromene-3-carboxylic acids with 42–60% efficiency. Alternative methods employ iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis, producing 3-substituted chromenes in high yields.

Catalytic C–H Activation Mechanism

The Rh(III) catalyst facilitates ortho-C–H bond activation of N-phenoxyacetamides, followed by coordination with methyleneoxetanones. Subsequent [3+3] annulation and β-lactone ring-opening yield the chromene carboxylic acid. Theoretical studies support a Rh(III)–Rh(V)–Rh(III) redox cycle, ensuring regioselectivity.

Amide Bond Formation: Coupling Thiophene and Chromene Moieties

The final step involves coupling the amino thiophene and chromene carboxylic acid via amide bond formation. Two primary strategies are employed:

Acid Chloride-Mediated Acylation

- Activation of Chromene Carboxylic Acid : Treatment with thionyl chloride (SOCl₂) converts the acid to its corresponding acyl chloride.

- Acylation Reaction : Reacting the acyl chloride with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in anhydrous dichloromethane (DCM) with triethylamine as a base yields the target compound. Typical conditions involve stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours, achieving 65–75% yields.

Carbodiimide Coupling Reagents

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) facilitates direct amide formation. This method minimizes side reactions, with yields reaching 70–80%.

Table 2: Comparison of Amidation Strategies

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acid Chloride | SOCl₂, DCM, Triethylamine | 65–75 |

| EDCI/HOBt | THF, RT, 24h | 70–80 |

Challenges and Optimization

Steric Hindrance Mitigation

The 4,5-dimethyl groups on the thiophene ring impose steric constraints during acylation. Employing bulky bases (e.g., N,N-diisopropylethylamine) or microwave-assisted heating (50°C, 30 min) improves reaction kinetics, enhancing yields to 80–85%.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Characterization by $$ ^1H $$-NMR confirms the amide proton at δ 10.2–10.5 ppm, while LC-MS verifies molecular ion peaks.

Alternative Synthetic Routes

One-Pot Tandem Reactions

A patent discloses a tandem approach combining thiophene synthesis and chromene coupling in a single reactor. Using trans-4-methylcyclohexyl isocyanate as a coupling agent under microwave irradiation (100°C, 1h) achieves 70% yield.

Enzymatic Catalysis

Preliminary studies suggest lipase-mediated amidation in ionic liquids ([BMIM][BF₄]) as a green alternative, though yields remain suboptimal (40–50%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2H-chromen-3-ylcarbonylamino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the ester group.

Scientific Research Applications

Ethyl 2-(2H-chromen-3-ylcarbonylamino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related thiophene derivatives, such as ETHYL 2-(2-CYANO-3-(SUBSTITUTED PHENYL)ACRYLAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE (hereafter referred to as the "cyanoacrylamido analog"), which shares the same thiophene-3-carboxylate backbone but differs in the substituent at the 2-position. Key comparisons include:

Physicochemical Properties

- Solubility: The cyanoacrylamido analog’s solubility varies with substituents; nitro- and chloro-substituted derivatives show lower aqueous solubility due to increased hydrophobicity. The chromene derivative’s bicyclic structure may further reduce solubility but improve membrane permeability .

- Hydrogen Bonding: Both compounds participate in hydrogen bonding via the amide and ester groups.

Computational and Crystallographic Insights

- Chromene’s planar structure may enhance binding to enzymes like xanthine oxidase or COX-2 via π-π stacking .

- Crystallography : SHELX software, widely used for small-molecule refinement, could resolve the chromene derivative’s crystal structure, leveraging its hydrogen-bonding motifs for accurate modeling .

Biological Activity

Ethyl 2-(2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and possible therapeutic applications based on existing literature.

Synthesis

The synthesis of ethyl 2-(2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of appropriate chromene derivatives with thiophene carboxylic acids. The reaction conditions often include the use of catalysts and controlled temperatures to optimize yield and purity.

Antioxidant Activity

Research indicates that compounds containing chromene and thiophene moieties exhibit significant antioxidant properties. For instance, studies have shown that derivatives with similar structures can scavenge free radicals effectively and reduce oxidative stress in cellular models .

Anticancer Potential

Ethyl 2-(2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate has been investigated for its anticancer properties. In vitro studies demonstrate that compounds with this structural framework can inhibit the proliferation of various cancer cell lines. For example, a related compound showed an IC50 value indicating potent activity against human cancer cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. Compounds with similar heterocyclic cores have shown promising AChE inhibitory activity, suggesting that ethyl 2-(2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate could have similar effects .

Research Findings

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antioxidant Activity | DPPH Assay | Significant free radical scavenging activity observed. |

| Study 2 | Anticancer Activity | MTT Assay | IC50 values indicated effective inhibition of cancer cell proliferation. |

| Study 3 | AChE Inhibition | Enzyme Assay | Promising AChE inhibition comparable to known inhibitors. |

Case Studies

- Antioxidant Efficacy : In a study assessing the antioxidant capacity of various thiophene derivatives, ethyl 2-(2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate exhibited a notable reduction in oxidative markers in vitro, supporting its potential use in formulations aimed at oxidative stress-related conditions.

- Cancer Cell Line Testing : A comprehensive evaluation involving multiple cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations, indicating a need for further exploration into its mechanisms of action.

- Neuroprotective Properties : In silico docking studies have suggested that ethyl 2-(2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate binds effectively to the active site of AChE, highlighting its potential as a therapeutic agent for Alzheimer's disease.

Q & A

Q. What precautions ensure reproducibility in synthesis?

Q. How to address low solubility in biological assays?

- Vehicle optimization : Use DMSO (≤1% v/v) or carboxymethyl cellulose suspensions.

- Derivatization : Introduce polar groups (e.g., –SO₃H) without altering core pharmacophores .

Comparative and Interdisciplinary Questions

Q. How does this compound compare to other thiophene derivatives in drug discovery?

- Unlike simpler thiophenes (e.g., olanzapine), the chromene-amido group enhances π-π stacking with biological targets, improving binding affinity. However, metabolic stability may require further optimization .

Q. What industrial applications exist beyond pharmacology?

- Material science : The thiophene core’s conjugated system enables use in organic semiconductors.

- Agrochemicals : Derivatives show fungicidal activity, but toxicity profiles require evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.